2,4-Dichloro-5-methoxyphenol
Overview
Description
CVT-3146, also known as regadenoson, is a selective A2A adenosine receptor agonist. It is primarily used as a coronary vasodilator in myocardial perfusion imaging (MPI) to assess coronary artery disease. This compound is known for its ability to increase coronary blood flow and is often preferred due to its rapid onset and short duration of action .
Scientific Research Applications
CVT-3146 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study adenosine receptor interactions and the effects of various modifications on receptor binding.
Biology: Employed in studies investigating the role of adenosine receptors in various physiological processes.
Medicine: Primarily used in myocardial perfusion imaging to diagnose coronary artery disease.
Safety and Hazards
In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary. If the chemical comes into contact with the skin, it should be washed off with soap and plenty of water. If ingested, the mouth should be rinsed with water and vomiting should not be induced .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CVT-3146 involves several steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring and the subsequent attachment of the adenosine moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of CVT-3146 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
CVT-3146 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s activity or stability .
Mechanism of Action
CVT-3146 exerts its effects by selectively binding to A2A adenosine receptors, which are primarily located in the coronary arteries. This binding causes vasodilation by increasing cyclic adenosine monophosphate (cAMP) levels, leading to relaxation of the smooth muscle cells in the arterial walls. The increased blood flow enhances the uptake of radiopharmaceuticals in myocardial perfusion imaging, allowing for better visualization of coronary artery disease .
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside that also acts as a vasodilator but has a shorter duration of action and less selectivity for A2A receptors.
CGS21680: A high-affinity A2A receptor agonist with a longer duration of action compared to CVT-3146.
Uniqueness
CVT-3146 is unique due to its rapid onset and short duration of action, making it particularly suitable for use in pharmacologic stress testing. Its high selectivity for A2A receptors minimizes side effects associated with activation of other adenosine receptor subtypes, such as A1, A2B, and A3 .
Properties
IUPAC Name |
2,4-dichloro-5-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQSMAIBWQQYKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574846 | |
Record name | 2,4-Dichloro-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18113-13-8 | |
Record name | 2,4-Dichloro-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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